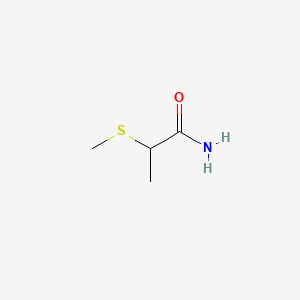

Methyl(methylthio)acetimidate

Description

Significance of the Thioimidate Functional Group in Organic Synthesis

The thioimidate functional group is a pivotal structural motif in modern organic synthesis, primarily due to its unique reactivity and stability, which allows it to serve multiple roles.

One of the most significant applications of the thioimidate group is as a protecting group for thioamides, particularly in the context of solid-phase peptide synthesis (SPPS). chemrxiv.orgacs.orgnih.gov Thioamides are valuable isosteres of amide bonds that can probe peptide structure and function. However, they are prone to undesirable side reactions, such as epimerization of the adjacent alpha-carbon stereocenter, under the basic conditions used for Fmoc deprotection in SPPS. chemrxiv.orgnsf.gov Converting the thioamide to a thioimidate protects it from these side reactions, preserving the stereochemical integrity of the peptide chain. acs.orgnih.gov Once the synthesis is complete, the thioimidate can be converted back to the thioamide. nsf.gov

Furthermore, thioimidates are versatile synthetic intermediates. They act as precursors for a variety of other functional groups, expanding their utility. For instance, thioimidates can be elaborated into amidines and (4H)-imidazolone heterocycles, which are also important peptide bond isosteres. nih.gov This divergent approach allows chemists to access a range of peptide architectures from a common thioimidate intermediate. nih.gov In the field of glycoscience, glycosyl thioimidates have emerged as effective glycosyl donors for the formation of glycosidic bonds, demonstrating high stereoselectivity and stability under various reaction conditions.

Overview of Research Trajectories for Methyl(methylthio)acetimidate and Related Scaffolds

Research involving this compound and structurally related compounds follows two main trajectories: its application as a protein-modifying reagent and its use as a scaffold in the synthesis of heterocyclic compounds.

In the field of chemical biology, S-methylthioacetimidate is employed as a reagent for the chemical modification of proteins. researchgate.netresearchgate.net Specifically, it is used for the amidination of primary amino groups, such as the side chain of lysine (B10760008) residues. researchgate.netiu.edu This modification is useful for studying protein structure and function. For example, it has been used to probe the DNA-binding site of RNA polymerase, where the modification of lysine residues leads to a loss of enzyme activity. researchgate.net This allows researchers to identify key residues involved in protein-DNA interactions. Because this modification retains the positive charge of the lysine residue at physiological pH, it serves as a subtle probe for function without drastically altering the local electrostatic environment. researchgate.net

In synthetic organic chemistry, scaffolds containing the methylthio moiety, such as N-methyl-1-(methylthio)-2-nitroethenamine, are valuable building blocks for constructing diverse heterocyclic compounds. nih.govmdpi.com These nitro-ene-diamines and related structures are used in multi-component reactions to synthesize a wide array of heterocycles, many of which are scaffolds for medicinally important molecules. nih.gov The reactivity of the methylthio group as a leaving group facilitates cyclization and annulation reactions, leading to the formation of complex ring systems. nih.gov

| Research Area | Application | Specific Example | Reference(s) |

| Protein Chemistry | Chemical Modification of Proteins | Amidination of lysine residues in RNA polymerase to identify DNA-binding sites. | researchgate.net |

| Proteomics | Characterization of Ribosomal Proteins | Used to study the structural homology and post-translational modifications of bacterial ribosomal proteins. | iu.edu |

| Heterocyclic Synthesis | Synthetic Building Block | N-methyl-1-(methylthio)-2-nitroethenamine used as a precursor for various fused heterocyclic compounds. | nih.govmdpi.com |

| Peptide Synthesis | Protecting Group Precursor | Methyl thioimidates are used to protect thioamides during solid-phase peptide synthesis, preventing epimerization. | nsf.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQKWXUCMGTHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001003344 | |

| Record name | 2-(Methylsulfanyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83353-53-1 | |

| Record name | Methyl(methylthio)acetimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083353531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors to Methyl Methylthio Acetimidate

Development of Novel Synthetic Routes to Methyl(methylthio)acetimidate

The Pinner reaction stands as a cornerstone in the synthesis of imidates and represents a primary route to this compound. wikipedia.orgnumberanalytics.com This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol to generate an imidate salt, commonly referred to as a Pinner salt. wikipedia.orgacs.orgnih.gov In the context of this compound, this would conceptually involve the reaction of a nitrile precursor with methanol (B129727) in the presence of an acid catalyst.

A plausible and direct approach involves the reaction of acetonitrile (B52724) with methanol and a source of the methylthio group under acidic conditions. The mechanism initiates with the protonation of the nitrile, which enhances its electrophilicity, making it susceptible to nucleophilic attack by methanol. nih.gov The resulting intermediate subsequently captures a methylthio group to yield the target compound.

Alternatively, a more controlled synthesis may proceed via a pre-formed thio-functionalized nitrile. For instance, methylthioacetonitrile can be employed as the nitrile component. The Pinner reaction of methylthioacetonitrile with methanol and a strong acid, such as hydrogen chloride, would lead to the formation of the corresponding imidate hydrochloride salt. rsc.org This salt can then be neutralized to afford the free base, this compound. The reaction conditions, including temperature and the choice of acid catalyst, are critical in determining the yield and purity of the final product. numberanalytics.com Lewis acids, such as trimethylsilyl (B98337) triflate, have also been reported to promote Pinner-type reactions under milder conditions. nih.gov

| Reaction Step | Reactants | Reagents/Conditions | Product |

| Pinner Reaction | Methylthioacetonitrile, Methanol | Anhydrous HCl, Diethyl ether, 0 °C to RT | This compound hydrochloride |

| Neutralization | This compound hydrochloride | Base (e.g., Triethylamine, Sodium bicarbonate) | This compound |

Functional Group Interconversions Leading to this compound

Functional group interconversion provides an alternative and often highly effective strategy for the synthesis of this compound. numberanalytics.com A key approach in this category is the S-alkylation of a corresponding thioamide precursor.

The synthesis can commence with thioacetamide, a readily available starting material. Thioacetamide can be prepared through the reaction of acetonitrile with hydrogen sulfide, often catalyzed by a base. numberanalytics.com The subsequent and crucial step is the selective S-methylation of thioacetamide. This is typically achieved using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide. uga.edu The reaction is generally carried out in the presence of a base to deprotonate the thioamide, forming a highly nucleophilic thiolate anion that readily attacks the methylating agent.

This S-alkylation yields an S-methyl thioacetimidate intermediate. To arrive at the final product, the nitrogen of the thioimidate must be functionalized with a methoxy (B1213986) group. This can be conceptually achieved through various methods, although direct O-functionalization of an unsubstituted thioimidate can be challenging. A more practical approach might involve starting with a precursor that already contains the N-oxy functionality, such as S-methyl N-hydroxythioacetimidate, which can then be O-methylated. google.com

| Transformation | Starting Material | Reagents | Intermediate/Product |

| Thioamide Formation | Acetonitrile | Hydrogen sulfide, Amine catalyst | Thioacetamide |

| S-Methylation | Thioacetamide | Dimethyl sulfate, Base (e.g., NaOH) | S-Methyl thioacetimidate |

| N-Oxy Functionalization & O-Methylation | S-Methyl thioacetimidate | (Conceptual) Oxidizing agent, then Methylating agent | This compound |

Another conceptual functional group interconversion could involve the reaction of a pre-formed imidoyl chloride with methyl mercaptan. The synthesis of the required imidoyl chloride, methyl acetimidoyl chloride, can be achieved from acetamide (B32628) and a chlorinating agent. Subsequent reaction with sodium thiomethoxide would lead to the displacement of the chloride and formation of the desired S-methyl thioimidate.

Synthesis of Stereoisomers and Analogs of this compound

The synthesis of stereoisomers and analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties.

Stereoisomers: The primary source of stereoisomerism in this compound arises from the potential for E/Z isomerism about the carbon-nitrogen double bond of the imidate functionality. The relative stability of these isomers and the stereochemical outcome of the synthesis can be influenced by several factors, including the steric bulk of the substituents on the nitrogen and sulfur atoms, as well as the reaction conditions. nsf.gov In many synthetic preparations, a mixture of E/Z isomers may be formed. The separation of these isomers can often be achieved by chromatographic techniques. The reversible protection of a thioamide as a thioimidate has been shown to protect the α-CH stereochemistry from epimerization during peptide synthesis, highlighting the importance of stereochemical control in related systems. acs.orgnih.govnsf.govresearchgate.net

Analogs: The synthesis of analogs of this compound can be achieved by modifying the core structure at several positions. The synthetic routes described previously can be adapted to incorporate these changes.

Variation of the S-Alkyl Group: Instead of a methylthio group, other alkylthio or arylthio groups can be introduced. This can be accomplished by using different thiols in the Pinner reaction with acetonitrile and methanol or by using different alkylating agents in the S-alkylation of thioacetamide. For example, using ethyl mercaptan would lead to the corresponding S-ethyl analog.

Variation of the O-Alkyl Group: The methoxy group can be replaced by other alkoxy groups by employing different alcohols in the Pinner reaction. For instance, using ethanol (B145695) instead of methanol would yield the O-ethyl analog.

Substitution on the Aceto Group: The methyl group of the acetimidate can be replaced with other alkyl or aryl groups. This would require starting with a different nitrile precursor, such as propionitrile (B127096) or benzonitrile, in the Pinner reaction.

| Analog Type | Modification | Synthetic Precursor Example | Synthetic Method |

| S-Alkyl Variation | Ethylthio group | Thioacetamide and Diethyl sulfate | S-Alkylation |

| O-Alkyl Variation | Ethoxy group | Methylthioacetonitrile and Ethanol | Pinner Reaction |

| Aceto Group Variation | Phenyl group | Benzoylthioamide and Methyl iodide | S-Methylation |

The synthesis of these analogs provides a platform for investigating the impact of structural modifications on the chemical and physical properties of this class of compounds.

Reactivity and Mechanistic Investigations of Methyl Methylthio Acetimidate

Nucleophilic Reactions Involving the Imidate Nitrogen and Thioether Sulfur

The imidate nitrogen and the thioether sulfur in methyl(methylthio)acetimidate both feature lone pairs of electrons, rendering them potential nucleophilic centers. However, their reactivity is influenced by several electronic and steric factors.

The imidate nitrogen is generally considered basic and can be readily protonated by acids. Its nucleophilicity is often exploited in synthetic transformations. For instance, the nitrogen atom can participate in alkylation or acylation reactions when treated with suitable electrophiles. The degree of nucleophilicity is, however, modulated by the electronic effects of the adjacent methyl and methylthio groups.

The thioether sulfur, while also possessing lone pairs, is generally a softer and less basic nucleophile compared to the nitrogen atom. Its nucleophilicity can be demonstrated in its reaction with soft electrophiles, such as alkyl halides or metal centers. The sulfur atom's ability to act as a nucleophile is a key aspect in the chemistry of related thio-containing compounds.

| Nucleophilic Center | Potential Reactions | Activating/Deactivating Factors |

| Imidate Nitrogen | Protonation, Alkylation, Acylation | Electron-donating groups on the carbon skeleton enhance nucleophilicity. Steric hindrance around the nitrogen can decrease reactivity. |

| Thioether Sulfur | Alkylation (S-alkylation), Coordination to soft metals | The presence of electron-withdrawing groups can diminish the sulfur's nucleophilicity. |

Electrophilic Transformations at the Imidate Carbon

The carbon atom of the imidate group in this compound is electron-deficient due to its bonding to two heteroatoms, nitrogen and sulfur. This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic addition to the imidate carbon is a fundamental transformation. The reaction typically proceeds through a tetrahedral intermediate, which can then collapse to yield different products depending on the nature of the nucleophile and the reaction conditions. For example, hydrolysis of this compound, involving the nucleophilic attack of water, would be expected to yield products such as an amide or a thioester. The general mechanism for nucleophilic attack at the imidate carbon is depicted below:

Scheme 1: General Nucleophilic Addition to the Imidate Carbon

Where Nu is a nucleophile.

The outcome of the reaction is highly dependent on the relative leaving group abilities of the -SR''' and -NR'' groups.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The rate of hydrolysis is significantly influenced by the pH of the medium. Under acidic conditions, protonation of the imidate nitrogen enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. Conversely, under basic conditions, the direct attack of the more potent hydroxide (B78521) nucleophile is the dominant pathway.

The table below summarizes the expected qualitative effects of reaction parameters on the transformation rates of this compound, based on studies of similar compounds.

| Reaction Parameter | Effect on Rate of Nucleophilic Attack | Rationale |

| Increasing Acidity (low pH) | Increase | Protonation of the imidate nitrogen activates the imidate carbon. |

| Increasing Basicity (high pH) | Increase | Hydroxide is a stronger nucleophile than water. |

| Increasing Temperature | Increase | Provides the necessary activation energy for the reaction. |

| Solvent Polarity | Dependent on the specific reaction | Polar solvents can stabilize charged intermediates and transition states. |

Elucidation of Reaction Mechanisms Through Spectroscopic Interrogation

The investigation of reaction mechanisms involving this compound would heavily rely on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for monitoring the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. Intermediate species, if present in sufficient concentration, may also be detected.

Infrared (IR) spectroscopy can be employed to track changes in key functional groups. For example, the C=N stretching frequency of the imidate would be expected to disappear and be replaced by new bands corresponding to the functional groups of the products, such as the C=O stretch of an amide or thioester.

Mass spectrometry (MS) is invaluable for identifying the products of a reaction and can provide evidence for the formation of intermediates through techniques like electrospray ionization (ESI-MS) which can detect charged species in solution.

| Spectroscopic Technique | Information Obtainable |

| ¹H and ¹³C NMR | Structural information of reactants, products, and stable intermediates. Reaction kinetics can be followed. |

| Infrared (IR) Spectroscopy | Identification of functional group transformations (e.g., C=N to C=O). |

| Mass Spectrometry (MS) | Molecular weight determination of products and intermediates. Fragmentation patterns can aid in structure elucidation. |

Computational and Theoretical Studies on Reactivity Profiles

In the absence of extensive experimental data, computational and theoretical chemistry offers a powerful avenue to explore the reactivity of this compound. Density Functional Theory (DFT) calculations can be utilized to model the electronic structure, molecular orbitals, and charge distribution of the molecule.

Such calculations can provide insights into the relative nucleophilicity of the nitrogen and sulfur atoms and the electrophilicity of the imidate carbon. Furthermore, the transition states of potential reaction pathways can be located and their energies calculated, allowing for the determination of activation barriers and the prediction of the most favorable reaction mechanisms.

Computational studies could be designed to investigate:

Frontier Molecular Orbitals (HOMO and LUMO): To predict sites of nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis: To understand charge distribution and orbital interactions.

Potential Energy Surfaces: To map out reaction pathways and identify transition states and intermediates for reactions such as hydrolysis or aminolysis.

These theoretical approaches can generate valuable hypotheses and guide future experimental investigations into the rich chemistry of this compound.

Applications of Methyl Methylthio Acetimidate in Advanced Organic Synthesis

Utilization as a Building Block for Complex Heterocyclic Architectures

The structural features of methyl(methylthio)acetimidate make it and its precursors key components in the synthesis of various nitrogen- and sulfur-containing heterocycles. The methylthio group can act as a good leaving group or be retained in the final product, while the imidate portion provides a reactive site for cyclization reactions.

The pyrimidine (B1678525) ring is a fundamental core in numerous biologically significant molecules, including nucleic acids. bu.edu.eg The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon unit with a compound containing an amidine structure. bu.edu.egsemanticscholar.org Precursors containing a methylthio group, such as 4,6-dichloro-2-(methylthio)pyrimidine (B19916) and 4-amino-2-(methylthio)pyrimidine-5-carbonitrile, are common starting materials for constructing more complex pyrimidine-based systems. derpharmachemica.comarkat-usa.org For instance, 4,6-dichloro-2-(methylthio)pyrimidine serves as a precursor for 4,5,6-trichloropyrimidine-2-carbonitrile, a compound with potential applications in medicinal chemistry. arkat-usa.org

In these syntheses, the methylthio group can be a site for further functionalization. It can be displaced by various nucleophiles, including amines and phenols, to introduce diversity into the pyrimidine scaffold. sciencepublishinggroup.com For example, the reaction of 5-cyano-2-methylthio-6-phenylpyrimidine-4-one with aniline (B41778) results in the displacement of the methylthio group to form 5-cyano-2-(phenylamino)-6-phenylpyrimidine-4-one. bu.edu.eg Additionally, related structures like N-methyl-1-(methylthio)-2-nitroethenamine, which possess a polarized push-pull alkene system, are effective building blocks for fused pyrimidine systems like triazolo[1,5-a]pyrimidines. nih.gov

Purines, composed of a fused pyrimidine and imidazole (B134444) ring, are another critical class of heterocyclic compounds found in nature. rsc.org The synthesis of purine (B94841) derivatives can effectively incorporate methylthio groups. Research has described the synthesis of 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide derivatives, where a methylthio group is introduced via the S-alkylation of a mercaptopurine intermediate using iodomethane. rsc.org This highlights the utility of the methylthio moiety in building the purine core.

Furthermore, compounds like 2-(Methylthio)adenine and 9-amino-6-(methylthio)-9H-purine are important purine derivatives that feature this functional group. ontosight.aiscience.gov These molecules can serve as scaffolds for further chemical modification to explore potential therapeutic applications. ontosight.aiscience.gov The methylthio group's presence can influence the molecule's biological activity and its interactions with enzymes and receptors. ontosight.ai

The versatility of this compound-related structures extends beyond pyrimidines and purines to a broader range of nitrogen and sulfur heterocycles. sioc-journal.cnrsc.org The reactive nature of the thioimidate functionality makes it a valuable precursor in various cyclization reactions. For example, dimethyl sulfoxide (B87167) (DMSO) can serve as a source for methylthiolation in the synthesis of sulfur-containing heterocycles. researchgate.netnih.gov

Compounds like N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) have proven to be versatile building blocks for a wide array of heterocyclic compounds due to their unique electronic properties. nih.gov The methylthio group acts as a leaving group and an electron donor, making the adjacent carbon a good Michael donor, which facilitates the construction of diverse ring systems. nih.gov This reactivity has been harnessed to create various oxygen- and nitrogen-containing heterocycles. nih.gov Similarly, 2-methylthio-3-methylpyrazine is another example of a significant sulfur-containing nitrogen heterocycle in flavor chemistry. perfumerflavorist.com

Purine Derivative Synthesis Incorporating Methylthio Moieties

Role in Glycosylation Chemistry

Glycosylation, the formation of a glycosidic bond, is a pivotal yet challenging reaction in synthetic carbohydrate chemistry. tandfonline.com Thioimidates, including those of the this compound type, have emerged as a robust and versatile class of glycosyl donors. nih.gov

Glycosyl thioimidates are compounds that feature an S-C=N leaving group at the anomeric center. nih.gov Over the past decades, this class of glycosyl donors has evolved into a highly reliable methodology for glycosylation. nih.gov Their popularity stems from their stability under various reaction conditions used for protecting group manipulations, a feature not always present in other common donors like glycosyl halides or trichloroacetimidates. tandfonline.comnih.gov

Several types of thioimidate leaving groups have been developed, with S-benzoxazolyl (SBox) and S-thiazolinyl (STaz) moieties being particularly effective. tandfonline.com These donors are readily accessible from various precursors and can be activated for glycosylation under a range of mild conditions. tandfonline.comnih.gov More recently, 3,3-difluoro-3H-indol-2-ylthio (SFox) imidates have been introduced as versatile glycosyl donors that can be activated by both thiophilic reagents and hard electrophilic reagents. rsc.org Another related class, 1-O-(methylthio)thiocarbonyl glycoses (xanthates), also function as stable and highly reactive glycosyl donors. nih.gov The reactivity of thioimidate donors can be tuned based on the structure of the imidate group, allowing for strategic applications in complex oligosaccharide synthesis. tandfonline.com

A key challenge in glycosylation is controlling the stereochemistry at the anomeric center to form either α- or β-glycosidic linkages selectively. frontiersin.org Glycosylations using thioimidate donors can achieve high stereoselectivity, which is influenced by the choice of activator, solvent, and the structure of the donor and acceptor molecules. nih.govnih.gov

A variety of activators are effective for promoting glycosylation with thioimidate donors. nih.gov Common activators include silver(I) trifluoromethanesulfonate (B1224126) (AgOTf), methyl trifluoromethanesulfonate (MeOTf), N-iodosuccinimide/triflic acid (NIS/TfOH), and copper(II) trifluoromethanesulfonate (Cu(OTf)2). nih.gov The choice of activator can significantly impact the reaction's efficiency and stereochemical outcome. For instance, studies have shown that using silver(I) perchlorate (B79767) as a promoter can lead to improved 1,2-cis selectivity compared to the more commonly used AgOTf. dovepress.comtandfonline.com

The strategic activation of different thioimidate donors in the presence of one another is also possible. For example, SBox glycosides can be selectively activated over STaz glycosides using certain promoters, which enables orthogonal strategies for the one-pot assembly of complex oligosaccharides. nih.gov

Table 1: Examples of Stereoselective Glycosylation using Thioimidate Donors

| Glycosyl Donor | Glycosyl Acceptor | Activator(s) | Yield | α/β Ratio | Reference |

|---|---|---|---|---|---|

| STaz donor 46 | Acceptor 54 | AgOTf | 96% | 2.9/1 | nih.gov |

| STaz donor 46 | Acceptor 56 | AgOTf | 97% | 4.5/1 | nih.gov |

| SBaz donor 2 | Acceptor 3 | Cu(OTf)₂ | 92% | 4/1 | nih.gov |

| SBiz donor 95 | Acceptor 3 | AgOTf | 98% | N/A | nih.gov |

| SBox donor 1 | Thioglycoside acceptor 2 | AgOTf | 98% | >20/1 | nih.gov |

| SBox donor 1 | Fluoride acceptor 18 | MeOTf | 95% | β only | nih.gov |

| SNea donor 8 | Acceptor 2 | AgClO₄ | 92% | 6.6/1 | dovepress.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Pyrimidine |

| Purine |

| 4,6-dichloro-2-(methylthio)pyrimidine |

| 4-amino-2-(methylthio)pyrimidine-5-carbonitrile |

| 4,5,6-trichloropyrimidine-2-carbonitrile |

| 5-cyano-2-methylthio-6-phenylpyrimidine-4-one |

| 5-cyano-2-(phenylamino)-6-phenylpyrimidine-4-one |

| N-methyl-1-(methylthio)-2-nitroethenamine |

| triazolo[1,5-a]pyrimidines |

| Imidazole |

| 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide |

| Iodomethane |

| 2-(Methylthio)adenine |

| 9-amino-6-(methylthio)-9H-purine |

| Dimethyl sulfoxide (DMSO) |

| 2-methylthio-3-methylpyrazine |

| Glycosyl halide |

| Glycosyl trichloroacetimidate (B1259523) |

| S-benzoxazolyl (SBox) glycoside |

| S-thiazolinyl (STaz) glycoside |

| 3,3-difluoro-3H-indol-2-ylthio (SFox) imidate |

| 1-O-(methylthio)thiocarbonyl glycose |

| Silver(I) trifluoromethanesulfonate (AgOTf) |

| Methyl trifluoromethanesulfonate (MeOTf) |

| N-iodosuccinimide (NIS) |

| Triflic acid (TfOH) |

| Copper(II) trifluoromethanesulfonate (Cu(OTf)2) |

| Silver(I) perchlorate |

| S-benzothiazolyl (SBaz) glycoside |

| S-benzimidazolyl (SBiz) glycoside |

Mechanistic Insights into Glycosidic Bond Formation with Thioimidate Donors

The formation of a glycosidic bond is a fundamental transformation in carbohydrate chemistry, and thioimidates, including this compound, have emerged as versatile glycosyl donors for this purpose. nih.govnih.gov The mechanism of glycosylation using thioimidate donors is a nuanced process that can proceed through several pathways, largely dictated by the reaction conditions, the nature of the promoter, and the structure of the donor and acceptor molecules. researchgate.netnih.gov

Generally, the process begins with the activation of the thioimidate leaving group. nih.gov Thioimidates are advantageous because they are stable enough for purification and handling but can be readily activated under mild conditions. nih.govnih.gov Activation can occur through two primary pathways: direct activation at the sulfur atom or remote activation at the nitrogen atom. nih.gov The choice of promoter is critical in determining the activation pathway. Strong thiophilic promoters, such as dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST) or combinations like N-iodosuccinimide (NIS) and triflic acid (TfOH), directly activate the anomeric sulfur atom. beilstein-journals.org This activation facilitates the departure of the leaving group, leading to the formation of a highly reactive glycosyl oxocarbenium ion intermediate (or a contact ion pair). nih.govbeilstein-journals.org

The stereochemical outcome of the glycosylation is heavily influenced by the nature of the substituent at the C-2 position of the glycosyl donor. nih.gov If the C-2 position bears a participating group (e.g., an acyl group like acetate (B1210297) or benzoate), it can form a bicyclic dioxacarbenium ion intermediate. beilstein-journals.org This intermediate shields one face of the molecule, directing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, typically resulting in the formation of a 1,2-trans glycosidic linkage. nih.gov Conversely, when a non-participating group (e.g., a benzyl (B1604629) or silyl (B83357) ether) is at the C-2 position, the stereochemical control is less defined and can lead to a mixture of 1,2-cis and 1,2-trans products, often influenced by thermodynamic or kinetic factors. nih.gov

The debate between a unimolecular SN1-like mechanism, proceeding through a discrete glycosyl oxocarbenium ion, and a bimolecular SN2-like mechanism is ongoing and often substrate-dependent. researchgate.netnih.gov Experimental evidence suggests that many glycosylation reactions exist at the SN1-SN2 interface. nih.gov For highly reactive donors and acceptors, the reaction may proceed via an SN2-like displacement of the activated leaving group. nih.gov In many cases, however, the formation of a transient oxocarbenium ion or a related reactive species like a glycosyl triflate is a key step. beilstein-journals.org The subsequent attack by the glycosyl acceptor on this electrophilic intermediate completes the formation of the glycosidic bond. researchgate.net In some enzymatic systems using glycosyl thioimidates, the release of the leaving group can be facilitated by remote protonation driven by an acidic residue in the enzyme's active site. researchgate.net

Table 1: Promoters for the Activation of Thio-Glycosyl Donors

| Promoter System | Description | Typical Conditions | Ref. |

|---|---|---|---|

| NIS/TMSOTf or TfOH | N-Iodosuccinimide combined with a catalytic amount of a strong Lewis acid like Trimethylsilyl (B98337) triflate or Triflic acid. | Activates thioglycosides for coupling with various O-, S-, and C-nucleophiles. | researchgate.netbeilstein-journals.org |

| DMTST | Dimethyl(methylthio)sulfonium triflate. | A classic and effective promoter for activating thioglycosides. | beilstein-journals.org |

| Benzyl trichloroacetimidate / TfOH | A milder alkylating reagent system used for the activation of thioglycosides and thioimidates. | Catalytic triflic acid is used with the imidate. | nih.gov |

Application in the Synthesis of Biologically Active Scaffolds and Derivatives

This compound and related thioimidate donors are valuable reagents in the synthesis of complex molecules with significant biological activity. ontosight.ai Their utility stems from the ability to form crucial glycosidic linkages in the construction of oligosaccharides, glycoconjugates, and natural products. nih.gov Carbohydrates serve as excellent scaffolds in drug discovery, offering a high degree of stereochemical and functional diversity that can be used to explore molecular space more broadly than traditional scaffolds. google.com

The imidate functionality, particularly the trichloroacetimidate group, has been successfully employed in the synthesis of pyrroloindoline natural products. syr.edu This strategy involves the displacement of a C3a-trichloroacetimidate by various carbon, oxygen, sulfur, and nitrogen nucleophiles, demonstrating the versatility of imidates as leaving groups in forming complex heterocyclic systems. syr.edu This methodology has been applied to the synthesis of arundinine and a formal synthesis of psychotriasine. syr.edu While not a direct use of this compound, this work highlights the synthetic power of imidate-based activating groups in constructing alkaloid scaffolds.

In the context of glycoconjugates, thioimidate donors facilitate the assembly of oligosaccharide chains that are often the determinants of biological activity. For instance, many natural products derive their function from their unique carbohydrate moieties. nih.gov The synthesis of these compounds often relies on robust glycosylation methods to attach sugar units to an aglycone core or to other sugar units. nih.gov The reactivity of thioimidates can be tuned, allowing for chemoselective and stereoselective glycosylations, which are critical steps in the total synthesis of complex natural products like zaragozic acid A and the brevetoxins. nih.gov

Furthermore, the introduction of specific functional groups via reagents like this compound can be used to modify peptides and other biomolecules, altering their stability or biological interactions. ontosight.ai The synthesis of engineered bioactive scaffolds, for example, can involve modifying extracellular matrix components with peptides to enhance therapeutic effects like neovascularization for wound healing. nih.gov While this example uses peptide synthesis, the principle of using specific chemical handles to build bioactive constructs is broadly applicable. The synthesis of derivatives of cinnamic acid, a class of compounds with a wide range of biological activities, also showcases how functional group manipulation is key to designing bioactive molecules. beilstein-journals.org The stability and reactivity of thioimidate donors make them suitable for incorporation into multi-step syntheses aimed at producing libraries of potentially bioactive compounds for drug discovery. google.com

Table 2: Examples of Synthetic Applications using Imidate/Thio-Donor Methodologies

| Target Molecule/Scaffold | Synthetic Method | Key Reagents | Significance | Ref. |

|---|---|---|---|---|

| Pyrroloindoline Alkaloids (e.g., Arundinine) | Lewis-acid catalyzed displacement of C3a-trichloroacetimidate. | Trichloroacetimidate-functionalized pyrroloindoline, various nucleophiles. | Provides rapid access to a diversity-oriented synthesis of complex natural product scaffolds. | syr.edu |

| Oligosaccharides | Chemoselective Glycosylation | Thioglycoside or thioimidate donors, various promoters (e.g., NIS/TfOH). | Essential for building complex carbohydrate structures found in bioactive glycoconjugates. | nih.govresearchgate.net |

| Zaragozic Acid A | Convergent Total Synthesis | Utilized Stille coupling for an early precursor assembly. Glycosylation methods are key for such polyketides. | Synthesis of a potent cholesterol-lowering agent. | nih.gov |

Methyl Methylthio Acetimidate in Chemical Biology and Biomolecule Modification

Covalent Modification of Proteins and Peptides by the Imidate Moiety

Methyl(methylthio)acetimidate, also known as S-methylthioacetimidate (SMTA), is an imidoester reagent utilized in the chemical modification of proteins and peptides. mdpi.comnih.gov It belongs to a family of reagents that react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins. nih.govresearchgate.net The reaction, known as amidination, results in the conversion of the primary amine to an amidine, which notably preserves the positive charge of the original amino group under physiological pH conditions. researchgate.net This characteristic is crucial for maintaining the native electrostatic interactions within the protein structure. The modification adds a mass of 41.05 Da for each amidino group attached. mdpi.com

Site-Specific Derivatization of Amino Acid Residues (e.g., Lysine Amidinylation)

The primary target for modification by this compound in proteins is the primary amine of lysine residues. nih.gov This reaction, termed lysine amidinylation, is site-specific in the sense that it preferentially targets solvent-exposed lysine residues. mdpi.com Lysine residues that are buried within the protein's tertiary structure or are in close contact with other molecules, such as ribosomal RNA (rRNA), are generally nonreactive with SMTA. mdpi.com This differential reactivity makes SMTA a valuable tool for probing protein topology and quaternary structure. mdpi.comresearchgate.net

The reaction is typically carried out in a basic pH range, between 7 and 10, to ensure the targeted amino groups are deprotonated and thus nucleophilic. nih.gov For instance, studies on ribosomal proteins have been conducted at pH 10.6 to facilitate the amidination reaction. mdpi.com The specificity of the reaction allows for the detailed characterization of protein structures. For example, in the study of Deinococcus radiodurans ribosomes, SMTA was used to identify accessible lysine residues, providing insights into the solvent-exposed surfaces of ribosomal proteins and their interaction with rRNA. mdpi.com Similarly, it has been used to study the ribosomal proteins of Bacillus subtilis. frontiersin.org

Beyond lysine, the N-terminal α-amino group of a protein is also a target for amidination by SMTA. researchgate.net Furthermore, researchers have extended the use of amidination to other amino acids after chemical modification. For example, cysteine residues can be modified by aminoethylation, which introduces a primary amine. This newly introduced amine on the modified cysteine can then be amidinated using SMTA, increasing its basicity and aiding in mass spectrometry analysis. d-nb.info

Impact on Protein Structure and Function

However, the modification can be used to probe functional aspects. For example, the modification of RNA polymerase with the related reagent methyl acetimidate leads to a rapid loss of activity. nih.gov Interestingly, the binding of calf thymus DNA to the polymerase protects a subset of lysine residues from amidination, preventing this inactivation. nih.gov This demonstrates how the modification can be used to identify functionally important regions of a protein, such as DNA-binding sites. The number of lysine residues protected by DNA binding provides an estimate of the size of the interaction interface. nih.gov

The extent of amidination can be correlated with structural features of the protein. Research on ribosomal proteins showed a strong correlation between the extent of protein labeling by SMTA and the solvent-exposed surface area of each protein. mdpi.com An even better correlation was found with the number of "visible" (i.e., structurally resolved and accessible) lysine residues in crystal structures. mdpi.com This allows for the use of SMTA labeling, coupled with mass spectrometry, as a method to validate or refine structural models of proteins and large macromolecular complexes. mdpi.comfrontiersin.org

Table 1: Reactivity of Ribosomal Proteins with S-methylthioacetimidate (SMTA)

| Organism | Protein Complex | Findings | Reference |

| Deinococcus radiodurans | Ribosome | Extent of protein amidination correlated well with the solvent-exposed surface area and the number of visible lysine residues. Lysines in close contact with rRNA were nonreactive. | mdpi.com |

| Escherichia coli | Ribosome | SMTA was found to be membrane-permeable and could be used for in vivo labeling to probe protein structure in a native environment. | researchgate.net |

| Bacillus subtilis | Ribosome | Used to demonstrate the high degree of structural homology between B. subtilis and other eubacterial ribosomal proteins through chemical labeling patterns. | frontiersin.org |

Development of Chemical Probes and Ligands Utilizing this compound

This compound itself serves as a chemical probe for studying protein structure, particularly the solvent accessibility of lysine residues. mdpi.comresearchgate.net Its ability to react with accessible amines allows it to "footprint" the surface of a protein. When combined with mass spectrometry, this chemical probing provides valuable data on protein topology and interactions within large complexes like the ribosome. mdpi.com

The development of chemical probes often involves creating molecules that can selectively bind to a target and report on its presence or activity, sometimes through an attached tag like biotin (B1667282) or a fluorophore. While S-methylthioacetimidate is a member of the imidoester family of reagents used for protein modification, its specific development into more complex chemical probes or targeted ligands is not a major focus in the reviewed literature. researchgate.net Other related compounds, such as S-ethylacetimidate (SETA), have been explicitly referred to as chemical probes for evaluating protein conformational changes. researchgate.net

In the broader context of ligand synthesis, various chemical strategies are employed. For example, the synthesis of a complex ganglioside ligand was achieved using a different methylthio-containing reagent, dimethyl(methylthio)sulfonium (B1224233) triflate, as a promoter for a key glycosylation step, rather than by incorporating this compound into the final ligand structure. nih.gov While this compound is a powerful tool for protein modification and structural analysis, its direct incorporation as a core scaffold in the de novo design of targeted chemical probes and ligands is not a widely reported application.

Table 2: Comparison of Related Reagents in Biomolecule Modification and Probing

| Reagent | Primary Application | Target Biomolecule(s) | Key Feature |

| This compound (SMTA) | Lysine amidinylation, protein structural probing | Proteins, Peptides | Preserves positive charge; probes solvent accessibility |

| Methyl acetimidate | Lysine amidinylation, probing protein-DNA interaction | Proteins | Used to identify DNA-binding sites on RNA polymerase |

| Trichloroacetimidates | Glycosylation reactions | Carbohydrates | Act as effective glycosyl donors in oligosaccharide synthesis |

| S-ethylacetimidate (SETA) | Chemical probing of protein conformation | Proteins | Used to evaluate conformational changes upon denaturation |

Advanced Characterization Techniques for Methyl Methylthio Acetimidate and Its Adducts

Spectroscopic Analysis of Reaction Intermediates and Transition States

The direct observation of reaction intermediates and transition states is a formidable challenge in chemistry due to their fleeting lifetimes. For reactions involving methyl(methylthio)acetimidate, time-resolved spectroscopic techniques are indispensable for gaining structural insights into these transient species.

Time-resolved infrared (IR) spectroscopy, for instance, can provide structural information on intermediates in photoinduced reactions. unipr.it By monitoring changes in vibrational frequencies over time, it is possible to identify the formation and decay of specific functional groups characteristic of an intermediate. unipr.itnumberanalytics.com For example, in a reaction where the C=N double bond of this compound is involved, a shift in its characteristic stretching frequency in the IR spectrum would be a key indicator of an intermediate's formation. youtube.com While specific experimental data on this compound is scarce, we can predict the expected spectroscopic changes for hypothetical intermediates based on the known behavior of related compounds.

Table 1: Predicted IR Spectroscopic Shifts for Hypothetical Intermediates of this compound

| Hypothetical Intermediate/Transition State | Key Functional Group | Expected Wavenumber Shift (cm⁻¹) | Rationale |

| N-Protonated Cation | C=N-H⁺ | Increase | Protonation strengthens and shortens the C=N bond. |

| S-Adduct | C-S-R | New band appearance | Formation of a new carbon-sulfur bond. |

| Tetrahedral Intermediate | C-N, C-S | Disappearance of C=N stretch | Loss of double bond character. |

Computational chemistry serves as a powerful complementary tool to experimental spectroscopy. Quantum chemical calculations can predict the geometries and vibrational frequencies of proposed intermediates and transition states, aiding in the interpretation of experimental spectra.

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone for elucidating reaction mechanisms by providing exact mass measurements, which in turn allows for the determination of elemental compositions of reactants, products, and even trapped intermediates. This technique is particularly valuable for studying the reactions of this compound, where various adducts can be formed.

In a typical experiment, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to gently ionize the molecules, preserving the structure of the adducts. The resulting ions are then analyzed by a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR), providing mass accuracies in the sub-ppm range. This precision allows for the confident assignment of molecular formulas. For instance, the formation of a thioimidate adduct between a nitrile-containing compound and a thiol has been confirmed using ESI-MS.

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are instrumental in structurally characterizing the ions. By fragmenting a selected precursor ion and analyzing the resulting product ions, one can deduce the connectivity of the atoms and the location of modifications within the molecule.

Table 2: Hypothetical HRMS Fragmentation Data for a this compound Adduct

| Precursor Ion (m/z) | Proposed Formula | Fragmentation Pathway | Product Ion (m/z) | Proposed Formula of Fragment |

| 200.0876 | C₈H₁₄N₂O₂S | Loss of methanethiol | 152.0662 | C₇H₁₀N₂O₂ |

| 200.0876 | C₈H₁₄N₂O₂S | Loss of acetimidic acid | 127.0501 | C₆H₉NOS |

| 152.0662 | C₇H₁₀N₂O₂ | Loss of CO | 124.0709 | C₆H₁₀N₂O |

This type of fragmentation data provides a molecular fingerprint that can be used to identify the products of a reaction and infer the mechanistic pathway.

Advanced NMR Spectroscopy for Structural Dynamics and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insights into the three-dimensional structure and dynamic behavior of molecules in solution. For this compound and its derivatives, a variety of NMR experiments can be employed.

Two-dimensional NMR techniques are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is crucial for establishing the connectivity across the entire molecule, including the positions of adducts.

Reaction monitoring by NMR is a powerful method to study reaction kinetics and identify transient species. By acquiring a series of ¹H NMR spectra over the course of a reaction, one can observe the disappearance of reactant signals and the appearance of product and intermediate signals in real-time. researchgate.netmagritek.com For example, the formation of a thioimidate has been monitored by ¹H NMR, with the appearance of a new NH singlet indicating the formation of the thioimidate bond. researchgate.net This approach provides quantitative data on reaction rates and can help to elucidate the reaction mechanism. jhu.edursc.org

Variable-temperature (VT) NMR studies can provide information on dynamic processes such as conformational isomerism or restricted rotation around the C-N or C-S bonds. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers associated with these dynamic events.

Table 3: Application of Advanced NMR Techniques to the Study of this compound

| NMR Technique | Information Gained | Relevance to this compound |

| ¹H-¹³C HMBC | Long-range H-C correlations | Unambiguous assignment of the molecular skeleton and determination of adduct binding sites. |

| Real-time ¹H NMR | Reaction kinetics and intermediate detection | Following the progress of reactions such as hydrolysis or substitution, and identifying transient species. researchgate.netresearchgate.net |

| ¹H-¹⁵N HSQC/HMBC | H-N correlations | Probing the electronic environment of the nitrogen atom and identifying N-centered reactions (requires ¹⁵N labeling). |

| Exchange Spectroscopy (EXSY) | Chemical exchange processes | Studying the rates of conformational changes or tautomerism. |

The application of these advanced characterization techniques is fundamental to building a complete picture of the chemical behavior of this compound, from its static structure to its dynamic transformations and the intricate details of its reaction mechanisms.

Q & A

Q. How can researchers design interdisciplinary studies to explore this compound’s biological activity?

- Framework : Combine synthetic chemistry with molecular docking simulations to predict enzyme inhibition. Validate via in vitro assays (e.g., IC₅₀ measurements) and compare with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.